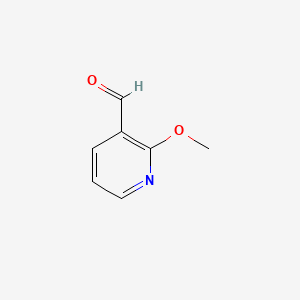

2-Methoxy-3-pyridinecarboxaldehyde

Description

The exact mass of the compound 2-Methoxypyridine-3-Carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFFMIDNNWOQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501579 | |

| Record name | 2-Methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71255-09-9 | |

| Record name | 2-Methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic and structural features—a pyridine ring activated by an electron-donating methoxy group and featuring a reactive aldehyde function—make it a versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a colorless to light yellow liquid or low melting point solid under standard conditions.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 71255-09-9 | [3] |

| Molecular Formula | C₇H₇NO₂ | [3][4] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 200-201 °C | [4] |

| Density | 1.161 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5500 | |

| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |

| SMILES | COC1=C(C=CC=N1)C=O | [3] |

| InChI Key | PIFFMIDNNWOQLK-UHFFFAOYSA-N | [3] |

Spectroscopic Data Interpretation:

While specific spectra are proprietary to the supplier, typical analytical data would be consistent with the assigned structure.

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the aldehyde proton (~10.0-10.5 ppm), and three aromatic protons in the pyridine ring system, exhibiting characteristic coupling patterns.

-

¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~189-192 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbons, with the carbon attached to the methoxy group showing a significant downfield shift. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at 189.0 ppm.[6]

-

IR Spectroscopy: A strong carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹, along with C-O and C-N stretching vibrations characteristic of the methoxy and pyridine functionalities.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.14.

Synthesis and Manufacturing

The most common laboratory and potential scale-up synthesis of this compound involves a two-step process starting from the readily available 2-chloronicotinic acid. This method is advantageous due to its use of inexpensive starting materials and generally good yields.[7]

Workflow Diagram: Synthesis of this compound

Caption: A three-step synthesis of this compound.

Detailed Protocol: Synthesis from 2-Chloronicotinaldehyde

An alternative, efficient synthesis starts from 2-chloronicotinaldehyde. This method is often preferred as it avoids the need to reduce a carboxylic acid.

-

Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous methanol (MeOH, ~0.5 M), add sodium methoxide (NaOMe, 1.5 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Causality Insight: The use of a polar protic solvent like methanol facilitates the dissolution of the sodium methoxide salt. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAAr) of the chloride by the methoxide anion. An excess of NaOMe ensures the reaction goes to completion.

-

-

Work-up: Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group is the primary site of reactivity, participating in a wide range of classical carbonyl chemistry. The adjacent methoxy group and pyridine nitrogen modulate this reactivity.

Key Reactions:

-

Reductive Amination: This is one of the most powerful applications of this aldehyde in drug discovery. It readily reacts with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine.[8][9] This reaction is fundamental for introducing the 2-methoxypyridin-3-yl)methyl moiety into molecules.

-

Wittig Reaction: The aldehyde undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[10][11] The stereochemical outcome (E vs. Z) is dependent on the stability of the ylide used.[11] This allows for the conversion of the formyl group into a carbon-carbon double bond, extending the carbon skeleton.

-

Aldol and Other Condensations: It can act as an electrophile in aldol-type condensation reactions with enolates or other nucleophilic carbon species. For instance, it can be used in condensation reactions with active methylene compounds to build more complex heterocyclic systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-methoxynicotinic acid) using standard oxidizing agents (e.g., KMnO₄, Ag₂O) or reduced to the alcohol (2-methoxy-3-pyridinemethanol) with reducing agents like sodium borohydride (NaBH₄).

Diagram: Reactivity Profile

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases.[1] Its structure is often incorporated to modulate properties like solubility, metabolic stability, and target engagement.

Case Study: Synthesis of CE-224,535 (P2X7 Receptor Antagonist)

A prominent example of its use is in the synthesis of CE-224,535 , a clinical candidate developed for the treatment of rheumatoid arthritis.[12] This compound is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes.[12][13]

In the synthesis of CE-224,535 and its analogs, the (2-methoxypyridin-3-yl)methyl group is a key structural motif. It is typically installed via reductive amination of this compound with a suitable amine-containing core.

Diagram: Role in P2X7 Antagonist Synthesis

Caption: Incorporation of the aldehyde into the clinical candidate CE-224,535.

Although CE-224,535 did not show efficacy for rheumatoid arthritis in Phase IIa trials, it demonstrated an acceptable safety and tolerability profile.[14] The synthetic strategies developed highlight the importance of this compound as a key building block for this class of compounds.

Other Applications:

The aldehyde is also used to synthesize:

-

Potent acetylcholinesterase (AChE) inhibitors for potential use in neurological disorders.[5]

-

Matrix metalloproteinase (MMP) inhibitors, which have applications in cancer and inflammation.[5]

-

Novel immunomodulators and compounds for biochemical research related to enzyme inhibition and receptor binding.[1][15]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[3][5][16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[5]

-

Storage: Store in a cool, dry, well-ventilated place at 0-8 °C.[1]

Conclusion

This compound is a high-value synthetic intermediate with a proven track record in the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in reductive amination, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile building block to accelerate the discovery and development of new therapeutics.

References

-

This compound SDS. Fisher Scientific UK.[Link]

-

Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. PubMed.[Link]

- Symmetric or semi-symmetric compounds useful as immunomodulators.

-

Wittig Reaction. Organic Chemistry Portal.[Link]

-

Reductive amination. Wikipedia.[Link]

-

Wittig reaction. Name-Reaction.com.[Link]

-

Wittig Reaction - Common Conditions. organic-reaction.com.[Link]

-

Wittig reaction. Wikipedia.[Link]

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

-

This compound 2g. Metallocene Catalysts.[Link]

-

Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal in Cu(II) and Co(II) complexes. RSC Publishing.[Link]

-

Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate. PubMed.[Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable.[Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds thereof.

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing).[Link]

-

Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central.[Link]

- Preparation method of 2-chloro nicotinaldehyde.

-

Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Scribd.[Link]

-

Preparation of amines by reductive amination of aldehydes and Ketones. YouTube.[Link]

-

Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed.[Link]

- Preparation method of 2-pyridine carboxaldehyde.

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 71255-09-9 this compound AKSci V1359 [aksci.com]

- 3. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. CAS 71255-09-9 | this compound - Synblock [synblock.com]

- 5. This compound 96 71255-09-9 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2018026971A1 - Symmetric or semi-symmetric compounds useful as immunomodulators - Google Patents [patents.google.com]

- 16. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

An In-depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and fine chemical industries. Its unique electronic and steric properties, derived from the interplay between the pyridine nitrogen, the electron-donating methoxy group, and the electrophilic aldehyde, make it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will explore its field-proven application in the synthesis of potent acetylcholinesterase (AChE) inhibitors and discuss its relevance in modern medicinal chemistry, grounded in authoritative references and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 71255-09-9 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [Chem-Impex] |

| Boiling Point | 200-201 °C (lit.) | [Sigma-Aldrich] |

| Density | 1.161 g/mL at 25 °C (lit.) | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.5500 (lit.) | [Sigma-Aldrich] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [Sigma-Aldrich] |

| Storage | Store at 0-8 °C, sealed under inert gas | [7, Chem-Impex] |

| SMILES | COC1=C(C=O)C=CN=C1 | [Sigma-Aldrich] |

| InChI Key | PIFFMIDNNWOQLK-UHFFFAOYSA-N | [Sigma-Aldrich] |

Spectroscopic Characterization (Predicted)

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton: A singlet at ~10.3 ppm. This significant downfield shift is characteristic of an aldehyde proton, deshielded by the carbonyl group's anisotropy.

-

Pyridine Protons: Three signals in the aromatic region (7.0-8.5 ppm). The proton at C6, adjacent to the nitrogen, will be the most downfield. The protons at C4 and C5 will appear as doublets of doublets, with coupling constants typical for ortho and meta coupling in a pyridine ring.

-

Methoxy Protons: A sharp singlet at ~4.0 ppm, corresponding to the three protons of the methoxy group.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR will display all seven carbon signals:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected in the highly deshielded region of 188-192 ppm.

-

Pyridine Carbons: Five distinct signals in the 110-165 ppm range. The carbon bearing the methoxy group (C2) will be the most downfield due to the oxygen's electron-withdrawing inductive effect, followed by the carbon adjacent to the nitrogen (C6).

-

Methoxy Carbon: A signal around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, expected around 1700-1720 cm⁻¹. Other key signals include C-O stretching for the methoxy group (~1250 cm⁻¹) and C-H stretching from the aromatic ring and aldehyde (~2850-3100 cm⁻¹).

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 137. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or a methyl radical (-CH₃, 15 Da) from the methoxy group.

Synthesis and Purification

A robust and common strategy for the synthesis of this compound is the directed ortho-metalation of 2-methoxypyridine, followed by formylation. This approach leverages the directing effect of the methoxy group to achieve regioselective functionalization.

Proposed Synthetic Protocol: Directed ortho-Metalation

This protocol is based on established methods for the lithiation of substituted pyridines.[2][3]

Materials:

-

2-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add 2-methoxypyridine (1.0 eq) to the cold THF.

-

Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the deprotonation at the C3 position, which is activated by the C2-methoxy group. Stir the resulting solution at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The excess DMF ensures complete reaction with the lithiated intermediate. After addition, allow the mixture to stir at -78 °C for another hour before slowly warming to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its reactivity, readily participating in nucleophilic additions and condensation reactions. [Chem-Impex] Its utility as a synthetic intermediate is well-established, particularly in the construction of heterocyclic scaffolds for medicinal chemistry.

Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

A prominent application of this aldehyde is in the synthesis of 4H-pyrano[2,3-b]quinoline derivatives, which have been identified as potent acetylcholinesterase inhibitors and neuroprotective agents.[4] The core of this synthesis is the multicomponent Friedländer annulation.[5][6]

Reaction: Friedländer Condensation This reaction involves the condensation of this compound with an active methylene compound, such as ethyl acetoacetate, and a cyclic ketone, catalyzed by a base like piperidine.

Experimental Protocol: General Friedländer Annulation

-

Setup: To a solution of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and a cyclic ketone (e.g., cyclohexanone) (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, the solid product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.

The causality behind this reaction's success lies in the initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of the enolized ketone, and subsequent intramolecular cyclization and dehydration to form the stable, fused heterocyclic system.

Electrophilicity and Reactivity Insights

Studies comparing a series of pyridine carboxaldehydes have shown that this compound is a reactive electrophile.[7] However, when dissolved in methanol, it forms less of the corresponding hemiacetal than might be predicted by its LUMO energy level alone. This suggests that resonance interactions between the ortho-methoxy group and the aldehyde may decrease its electrophilic reactivity, or that steric hindrance from the methoxy group disfavors the formation of the tetrahedral hemiacetal intermediate.[7] This nuanced reactivity is a key insight for researchers designing reaction conditions, as it indicates that while the aldehyde is reactive, its activity can be modulated by its substitution pattern.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as causing serious eye damage (H318) and may cause an allergic skin reaction (H317). [Sigma-Aldrich] It is also listed as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8]

-

Signal Word: Danger [Sigma-Aldrich]

-

Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles or a face shield, chemically resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. [Sigma-Aldrich]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use non-sparking tools and store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

References

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2025). ResearchGate. [Link]

-

Garcia, A. G. Protocolo. [Link]

- Marco-Contelles, J., León, R., López, M. G., García, A. G., & Villarroya, M. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469.

-

Fort, Y., Gros, P., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]

-

quinoline derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Formylation - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis and Biological Evaluation of Pentacyclic Triterpenoid Derivatives as Potential Novel Antibacterial Agents. (n.d.). The University of Liverpool Repository. [Link]

-

ANTIBACTERIAL COMPOUNDS AND USES THEREOF. (2022). European Patent Office. [Link]

-

Wells, J. L., & Klumpp, D. A. (2014). On the electrophilic reactivities of α-carbonyl heterocylces and arenes. Der Pharma Chemica, 6(4), 373-379. [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

-

Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). White Rose Research Online. [Link]

-

The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. [Link]

-

ChemInform Abstract: Synthesis and AChE Inhibitory Activity of New.... (n.d.). Wiley Online Library. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quinoline derivatives evaluated: Topics by Science.gov [science.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-3-pyridinecarboxaldehyde, a key building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the most effective synthesis routes, including the Vilsmeier-Haack formylation, directed ortho-lithiation, and nucleophilic aromatic substitution. Each method is critically evaluated for its efficiency, scalability, and practical applicability in a laboratory and industrial setting. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to enable informed decisions in the synthesis of this important intermediate.

Introduction

This compound (CAS No. 71255-09-9) is a vital heterocyclic aldehyde that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring a methoxy group at the 2-position and a formyl group at the 3-position of the pyridine ring, makes it an attractive starting material for the construction of complex molecular architectures. Notably, it is employed in the synthesis of potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors, highlighting its significance in medicinal chemistry and drug discovery.[1]

The strategic importance of this compound necessitates robust and efficient synthetic methodologies. This guide delves into the core synthetic strategies, providing a detailed examination of the underlying chemical principles and practical considerations for each approach.

Key Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The three most prominent and scientifically sound methods are:

-

Vilsmeier-Haack Formylation of 2-Methoxypyridine: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

-

Directed Ortho-Lithiation of 2-Methoxypyridine followed by Formylation: A powerful technique that leverages the directing effect of the methoxy group to achieve regioselective formylation.

-

Nucleophilic Aromatic Substitution of 2-Chloro-3-pyridinecarboxaldehyde: A route that relies on the displacement of a halide with a methoxide nucleophile.

The following sections will provide a detailed exploration of each of these pathways.

Pathway I: Vilsmeier-Haack Formylation of 2-Methoxypyridine

The Vilsmeier-Haack reaction is a well-established and reliable method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-donating methoxy group at the 2-position of the pyridine ring activates the ring towards electrophilic attack, directing the formylation to the adjacent 3-position. The resulting iminium salt intermediate is then hydrolyzed during workup to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack formylation of 2-methoxypyridine.

Experimental Protocol

While a specific protocol for the Vilsmeier-Haack formylation of 2-methoxypyridine to yield this compound is not extensively detailed in readily available literature, the following general procedure for electron-rich heterocycles can be adapted.[1]

Materials:

-

2-Methoxypyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methoxypyridine in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Field-Proven Insights

The Vilsmeier-Haack reaction is generally a robust and scalable method. However, the reactivity of the substrate is a critical factor. The methoxy group in 2-methoxypyridine is sufficiently activating for this reaction to proceed. Careful control of the reaction temperature is crucial, as the formation of the Vilsmeier reagent is exothermic. The workup procedure must be performed with caution, as the quenching of the reaction mixture with water can be vigorous.

Pathway II: Directed Ortho-Lithiation of 2-Methoxypyridine

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 2-position of the pyridine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde functionality.

Mechanistic Rationale

The reaction is initiated by the coordination of the organolithium base to the lone pair of electrons on the oxygen atom of the methoxy group. This coordination brings the base in close proximity to the C-3 proton, leading to its abstraction and the formation of a stabilized 3-lithiated pyridine species. Subsequent reaction with DMF provides the desired aldehyde after an aqueous workup. Studies have shown that the lithiation of 2-methoxypyridine with lithium dialkylamides proceeds with high regioselectivity at the C-3 position.[4]

Diagram of the Directed Ortho-Lithiation Pathway

Caption: Directed ortho-lithiation and formylation of 2-methoxypyridine.

Experimental Protocol

The following is a representative protocol for the ortho-lithiation and formylation of 2-methoxypyridine, based on established procedures for similar substrates.

Materials:

-

2-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-methoxypyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add anhydrous DMF to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Field-Proven Insights

The success of this reaction is highly dependent on the complete exclusion of water and air, as organolithium reagents are extremely reactive. The use of anhydrous solvents and an inert atmosphere is mandatory. The choice of the organolithium base can influence the regioselectivity and yield. While n-BuLi is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) can also be effective and may offer different selectivity in more complex systems.[4] The temperature of the reaction must be strictly controlled, as side reactions can occur at higher temperatures.

Pathway III: Nucleophilic Aromatic Substitution

This pathway involves the synthesis of this compound from a pre-functionalized pyridine ring, specifically 2-chloro-3-pyridinecarboxaldehyde. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the chloride at the 2-position is displaced by a methoxide nucleophile.

Mechanistic Rationale

Nucleophilic aromatic substitution on pyridine rings is most favorable when the leaving group is at the 2- or 4-position, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it.[5] The electron-withdrawing formyl group at the 3-position further activates the ring towards nucleophilic attack. Sodium methoxide is a common and effective source of the methoxide nucleophile for this transformation.

Diagram of the Nucleophilic Aromatic Substitution Pathway

Caption: Nucleophilic aromatic substitution for the synthesis of this compound.

Experimental Protocol

A detailed experimental procedure for this specific transformation is described in the patent literature.[6]

Materials:

-

2-Chloro-3-pyridinecarboxaldehyde

-

Sodium methoxide

-

Methanol

-

Toluene

-

Water

-

Hydrochloric acid

Procedure:

-

Suspend 2-chloro-3-pyridinecarboxaldehyde in methanol.

-

Add a solution of sodium methoxide in methanol to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and add toluene and water.

-

Separate the organic phase and wash it with water.

-

Adjust the pH of the aqueous phase to neutral with hydrochloric acid and extract with toluene.

-

Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation or recrystallization.

Field-Proven Insights

This method is attractive as it often proceeds with high yields and selectivity. The starting material, 2-chloro-3-pyridinecarboxaldehyde, can be synthesized from relatively inexpensive precursors. The reaction conditions are generally milder than those required for ortho-lithiation. The choice of solvent can be important; while methanol is a common choice, other polar aprotic solvents may also be used. The purity of the starting materials is crucial for achieving high yields and minimizing side products.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack Formylation | 2-Methoxypyridine | POCl₃, DMF | Well-established, reliable, good for electron-rich systems. | Use of corrosive POCl₃, can be exothermic, workup can be vigorous. |

| Directed Ortho-Lithiation | 2-Methoxypyridine | n-BuLi (or LDA), DMF | High regioselectivity, powerful method for functionalization. | Requires strictly anhydrous and inert conditions, cryogenic temperatures, strong bases. |

| Nucleophilic Aromatic Substitution | 2-Chloro-3-pyridinecarboxaldehyde | Sodium methoxide | Often high-yielding, milder conditions, good for large-scale synthesis. | Requires a pre-functionalized starting material. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The Vilsmeier-Haack formylation and directed ortho-lithiation offer direct routes from the readily available 2-methoxypyridine, with the former being a classic and robust method and the latter providing excellent regioselectivity under more stringent conditions. The nucleophilic aromatic substitution pathway, starting from 2-chloro-3-pyridinecarboxaldehyde, presents a high-yielding alternative that is often well-suited for larger-scale production.

The selection of the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise, and cost considerations. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- Google Patents. Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry. Formylation - Lithiation. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]

-

PubMed. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya!. [Link]

-

Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

2-Methoxy-3-pyridinecarboxaldehyde molecular structure and weight

An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic aldehydes are indispensable tools. Among these, this compound stands out as a particularly valuable building block. Its unique electronic and steric properties, conferred by the interplay between the pyridine nitrogen, the electron-donating methoxy group, and the electrophilic aldehyde, make it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, with a focus on its practical application in research and development.

PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in the laboratory.

Core Structural and Weight Data

This compound is an aromatic compound featuring a pyridine ring substituted at the 2- and 3-positions.

-

Chemical Formula: C₇H₇NO₂

-

IUPAC Name: 2-methoxypyridine-3-carbaldehyde[5]

The structure combines a nucleophilic aromatic ring (activated by the methoxy group) with a key electrophilic handle (the aldehyde), enabling a diverse range of chemical transformations.

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or low melting solid | [3][4] |

| Boiling Point | 200-201 °C (lit.) | [1][3] |

| Density | 1.161 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5500 (lit.) | [8] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [3] |

PART 2: Synthesis, Reactivity, and Mechanistic Considerations

The utility of a building block is defined by its accessibility and its predictable behavior in chemical reactions.

Synthesis Protocol: Directed Ortho-Metalation

A robust and highly regioselective method for synthesizing this compound is through the directed ortho-metalation of 2-methoxypyridine.

Expertise & Causality: This strategy is superior to electrophilic aromatic substitution, which often yields complex mixtures of isomers with pyridine substrates. The methoxy group at the C2 position is a powerful directing group, coordinating to the organolithium reagent and facilitating deprotonation at the adjacent C3 position with high fidelity. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring or decomposition of the lithiated intermediate.

Self-Validating Experimental Protocol:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Preparation: Dissolve 2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C. A color change typically indicates the formation of the lithiated species.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise. The reaction is often instantaneous.

-

Quenching & Workup: After stirring for 30 minutes, quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography. Confirm the identity and purity of the product fractions using Thin Layer Chromatography (TLC) and subsequently by ¹H NMR and Mass Spectrometry. The expected ¹H NMR will show a characteristic aldehyde proton signal (~10 ppm) and the disappearance of the C3-proton from the starting material.

Synthesis Workflow Diagram:

Caption: Directed ortho-metalation for regioselective synthesis.

Reactivity Profile

The aldehyde group is the primary center of reactivity, participating in numerous transformations crucial for drug development.

-

Reductive Amination: A cornerstone reaction for generating amine scaffolds. The aldehyde condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithiums) to form secondary alcohols, providing a route to new chiral centers.

-

Wittig Reaction: Enables the conversion of the aldehyde to an alkene, allowing for carbon chain extension and the introduction of vinylpyridine moieties.

-

Oxidation: Can be smoothly oxidized to the corresponding 2-methoxy-3-pyridinecarboxylic acid using agents like silver(I) oxide or potassium permanganate. This carboxylic acid is another valuable synthetic intermediate.

Reactivity Pathways Diagram:

Caption: Key synthetic transformations of the aldehyde group.

PART 3: Applications in Drug Discovery

This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of numerous biologically active molecules.[4]

Authoritative Grounding: The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. The specific 2-methoxy-3-formyl substitution pattern has been utilized in the synthesis of potent enzyme inhibitors. For example, it has served as a precursor for creating acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy and matrix metalloproteinase (MMP) inhibitors relevant to cancer. More recently, related pyridinecarboxaldehydes have been identified as novel reactive warheads capable of recruiting E3 ligases for targeted protein degradation (TPD), a cutting-edge therapeutic modality.[9] The methoxy group can modulate the electronics and stability of such systems.[10]

Application Areas:

-

Enzyme Inhibitors: Serves as a key building block for compounds targeting enzymes in neurological and oncological diseases.[4]

-

Targeted Protein Degradation (TPD): The pyridinecarboxaldehyde moiety is a promising electrophilic warhead for hijacking E3 ligases like FBXO22.[9]

-

Agrochemicals: Used in the development of novel pesticides and herbicides.[4]

-

Materials Science: Employed in the synthesis of advanced polymers and coatings.[4]

References

-

This compound - Frontier Specialty Chemicals. [Link]

-

This compound - CAS:71255-09-9 - Sunway Pharm Ltd. [Link]

-

This compound CAS#: 71255-09-9 - ChemWhat. [Link]

-

This compound | CAS No.71255-09-9 Synthetic Routes - Molecule-Synth. [Link]

-

Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - JACS Au. [Link]

-

This compound,CAS 71255-09-9 - Langwaychem. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances. [Link]

-

Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PubMed Central, NIH. [Link]

-

2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem, NIH. [Link]

Sources

- 1. CAS 71255-09-9 | this compound - Synblock [synblock.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 71255-09-9 this compound AKSci V1359 [aksci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound - CAS:71255-09-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound,CAS 71255-09-9 [langwaychem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Landscape of 2-Methoxy-3-pyridinecarboxaldehyde Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the 2-Methoxy-3-pyridinecarboxaldehyde Scaffold

In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strategic importance. The this compound moiety represents a highly versatile and synthetically accessible starting point for the development of a diverse array of biologically active compounds. Its intrinsic electronic properties—the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, coupled with the electron-donating methoxy group—create a unique chemical personality that facilitates a variety of chemical transformations. The aldehyde functional group serves as a reactive handle for constructing more complex molecular architectures, including Schiff bases, multi-component reaction products, and fused heterocyclic systems. This guide provides an in-depth exploration of the biological activities stemming from this privileged scaffold, offering field-proven insights and detailed methodologies for researchers in drug development.

Neuroprotective Applications: Targeting Cholinesterase in Neurodegenerative Disorders

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. Derivatives of this compound have been successfully elaborated into potent AChE inhibitors, demonstrating the scaffold's utility in CNS-targeted drug design.

Rationale and Synthesis of Pyrano[2,3-b]quinoline-based AChE Inhibitors

A notable example is the synthesis of ethyl 5-amino-4-(2-methoxy-3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylate. The synthetic strategy leverages the reactivity of the aldehyde in a multi-component reaction, a powerful tool for rapidly building molecular complexity. The Friedländer annulation, in particular, allows for the efficient construction of the quinoline core. The resulting fused heterocyclic system possesses the structural rigidity and specific pharmacophoric elements necessary for effective binding to the active site of AChE.

Experimental Protocol: Synthesis of a Pyrano[2,3-b]quinoline Derivative

This protocol outlines a general procedure based on the Friedländer condensation for synthesizing pyrano[2,3-b]quinoline derivatives from this compound.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Cyclohexanone

-

Ammonium acetate or a primary amine

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., piperidine, L-proline)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), ethyl acetoacetate (1.0 eq), cyclohexanone (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard high-throughput method for quantifying AChE activity and inhibition.[1][2]

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel, 0.1 U/mL in buffer)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATChI) substrate solution (10 mM in deionized water, prepared fresh)

-

Test compound (inhibitor) stock solution (e.g., 10 mM in DMSO) and serial dilutions

Procedure (96-well plate format):

-

Assay Plate Setup:

-

Test Wells: Add 25 µL of phosphate buffer and 25 µL of the test compound dilution.

-

Positive Control (No Inhibition): Add 50 µL of phosphate buffer (containing the same final DMSO concentration as the test wells).

-

Blank: Add 150 µL of phosphate buffer.

-

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction. The total volume is 150 µL.

-

Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

-

Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[3]

-

Visualization: AChE Inhibition Assay Workflow

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Anticancer Applications: Induction of Cell Cycle Arrest and Apoptosis

The pyridine nucleus is a common feature in many anticancer agents. Derivatives conceptualized from the this compound scaffold are promising candidates for cancer therapy, with a key mechanism of action being the disruption of the cell cycle.

Mechanistic Rationale: G2/M Arrest via p53 and JNK Pathways

Many cytotoxic pyridine derivatives exert their effect by inducing cell cycle arrest at the G2/M checkpoint.[4] This prevents cells with damaged DNA from entering mitosis, ultimately leading to apoptosis (programmed cell death). This process is often mediated by complex signaling pathways. The tumor suppressor protein p53 plays a crucial role by activating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle.[4] Concurrently, activation of stress-activated protein kinases like JNK can trigger the apoptotic cascade.[4] The structural features of derivatives, such as fused aromatic systems or specific substituents, can enhance their ability to interact with intracellular targets that modulate these pathways.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold PBS. While vortexing at low speed, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

-

Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: G2/M Arrest Signaling Pathway

Caption: Pathway showing G2/M arrest induced by pyridine derivatives.

Targeting Tissue Remodeling: Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing critical roles in physiological processes as well as in diseases like arthritis and cancer metastasis.[5][6] The this compound scaffold serves as a valuable starting point for creating specific MMP inhibitors.

Rationale and Synthesis of N-hydroxy-2-pyridinone-based MMP Inhibitors

The development of N-hydroxy-2-pyridinone-based arylsulfones is a prime example of rational drug design. The core structure is designed to chelate the catalytic zinc ion in the MMP active site, which is essential for its enzymatic activity. The synthesis involves modifying the initial aldehyde to introduce a zinc-binding group (ZBG), such as a hydroxamate or N-hydroxy-pyridinone, and an arylsulfone moiety that can occupy the S1' specificity pocket of the enzyme, thereby conferring potency and selectivity.

General Synthetic Approach

-

Oxidation: The aldehyde group of this compound is first oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine, often a hydroxylamine derivative, to form the precursor to the zinc-binding group.

-

Introduction of Specificity Group: Further synthetic steps are employed to introduce the arylsulfone component, which is tailored to fit the specific pocket of the target MMP (e.g., MMP-2/-9).

Antimicrobial Applications: The Promise of Schiff Base Derivatives

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects.[7][8]

Rationale and Synthesis of Schiff Bases

The formation of a Schiff base (or imine) from this compound is a straightforward and efficient reaction. The resulting C=N double bond is a key pharmacophore. By varying the amine component, a vast library of derivatives can be synthesized and screened. The lipophilicity and electronic properties of the resulting Schiff base can be fine-tuned by the choice of the amine, which in turn influences its ability to penetrate microbial cell walls and interact with intracellular targets.[9]

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Materials:

-

This compound

-

A primary amine (e.g., aniline, aminopyridine, sulfanilamide)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: Add an equimolar amount (1.0 eq) of the desired primary amine to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: The Schiff base product often precipitates upon cooling. Collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: Wash the collected solid with cold ethanol and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Characterization: Confirm the structure via IR spectroscopy (presence of a C=N stretch) and NMR.

Visualization: General Synthesis of Schiff Bases

Caption: General reaction scheme for Schiff base synthesis.

Conclusion

This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular libraries targeting a wide range of biological processes. From the development of potent AChE inhibitors for neurodegenerative diseases to the design of specific MMP inhibitors and novel anticancer and antimicrobial agents, the derivatives of this core structure continue to demonstrate significant therapeutic potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the rich biological activity of this versatile chemical entity.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

-

Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem. Available at: [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics. Available at: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Induced cell cycle arrest at G2/M phase. ResearchGate. Available at: [Link]

-

In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available at: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Muthayammal College of Arts and Science. Available at: [Link]

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. Available at: [Link]

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. Available at: [Link]

-

Towards third generation matrix metalloproteinase inhibitors for cancer therapy. British Journal of Cancer. Available at: [Link]

-

MMP Inhibitors: Past, present and future. Frontiers in Bioscience. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards third generation matrix metalloproteinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP Inhibitors: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. muthayammal.in [muthayammal.in]

- 9. mdpi.com [mdpi.com]

2-Methoxy-3-pyridinecarboxaldehyde reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methoxy-3-pyridinecarboxaldehyde

Introduction

This compound, also known as 2-methoxynicotinaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing aldehyde, and the pyridine ring, govern its reactivity and make it a subject of significant interest in synthetic organic chemistry. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. We will delve into the synthesis of this key intermediate and explore its participation in fundamental organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction.

The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a cornerstone of drug discovery.[2] The specific substitution pattern of this compound makes it a valuable precursor for compounds with diverse therapeutic applications. For instance, it has been utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease, and matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in cancer and other diseases.[1] Understanding the reaction mechanisms of this aldehyde is therefore not just an academic exercise but a critical component of developing novel therapeutics.

I. Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloronicotinaldehyde, with sodium methoxide.

Reaction Mechanism

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. The methoxide ion attacks the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyridine ring. In the final step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired this compound.

Experimental Protocol: Synthesis from 2-Chloronicotinaldehyde

This protocol is based on established procedures for nucleophilic aromatic substitution on chloropyridines.[3]

Materials:

-

2-Chloronicotinaldehyde

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloronicotinaldehyde (1.0 eq) in anhydrous DMF.

-

Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

II. Key Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group. The presence of the methoxy group at the 2-position and the nitrogen atom in the pyridine ring modulates this reactivity through electronic and steric effects.

A. Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental method for forming new carbon-carbon bonds and synthesizing secondary alcohols.

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[4]

Causality of Experimental Choices: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will react with even trace amounts of water.[5] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and can solvate the magnesium species.

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the solution of phenylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (2-methoxypyridin-3-yl)(phenyl)methanol by column chromatography.

B. Condensation Reactions

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[7]

Mechanism: The base (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the α,β-unsaturated product.[8]

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.[9]

-

Add a catalytic amount of piperidine (0.1 eq).[9]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes, collect it by filtration and wash with cold ethanol.

-